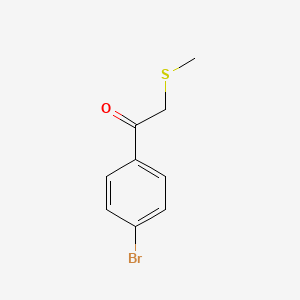

1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-2-methylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrOS/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZMXZQNRRHIGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-bromophenyl)-2-(methylsulfanyl)ethan-1-one typically involves the introduction of the methylsulfanyl group at the alpha position of 4-bromoacetophenone or its derivatives. The key steps are:

- Starting from 4-bromoacetophenone (1-(4-bromophenyl)ethanone), which is commercially available or can be synthesized by bromination of acetophenone derivatives.

- Alpha-substitution with a methylsulfanyl group, usually via nucleophilic substitution or thiolation reactions.

Preparation of 4-Bromoacetophenone (Starting Material)

4-Bromoacetophenone is commonly prepared by bromination of acetophenone derivatives under controlled conditions. According to Organic Syntheses procedures, bromination is conducted using bromine in the presence of acid catalysts such as aluminum chloride in chloroform at low temperature (0°C), favoring alpha-bromination or aromatic bromination depending on conditions.

Introduction of the Methylsulfanyl Group

The methylsulfanyl group (-SCH3) is introduced at the alpha position of the ketone by nucleophilic substitution of an alpha-halogenated intermediate or via direct thiolation.

Method A: Alpha-Bromination Followed by Thiolation

Alpha-bromination of 4-bromoacetophenone:

The ketone is brominated at the alpha position using bromine in chloroform with acid catalysis (AlCl3 or HBr), yielding 2-bromo-1-(4-bromophenyl)ethan-1-one intermediate.Nucleophilic substitution with methylthiolate:

The alpha-bromo ketone is reacted with sodium methylthiolate (NaSCH3) or methylthiol under basic conditions to substitute the bromine with the methylsulfanyl group, producing 1-(4-bromophenyl)-2-(methylsulfanyl)ethan-1-one.

Method B: Direct Thiolation

Alternatively, direct thiolation of 4-bromoacetophenone with methylthiol under catalyzed conditions may be employed, though this is less commonly reported due to selectivity challenges.

Alternative Synthetic Routes

Oxidation-Reduction Sequences: Some literature describes oxidation of methylthio derivatives to methylsulfonyl analogs and subsequent selective reduction back to methylsulfanyl compounds, but this is less direct and less efficient for the target compound.

Use of Tosylhydrazones: In advanced synthetic applications, 1-(4-bromophenyl)ethanone can be converted to N-tosylhydrazone derivatives, which then undergo sulfur insertion reactions to introduce sulfur-containing groups, including methylsulfanyl substituents.

Summary of Key Research Findings

Practical Considerations and Optimization

- Temperature Control: Maintaining low temperature (0°C) during bromination is critical to avoid polybromination or side reactions.

- Solvent Choice: Chloroform is the preferred solvent for bromination; polar aprotic solvents may be used in thiolation steps for better nucleophile solubility.

- Purification: Washing with water and brine removes acidic and polar impurities; drying over magnesium sulfate and concentration under reduced pressure yields pure product.

- Yield Optimization: Using slight excess of bromine and methylthiolate ensures complete conversion; reaction times typically range from 1 hour (bromination) to several hours (thiolation).

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, often in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfanyl group can form hydrogen bonds or undergo oxidation to modulate the activity of enzymes or receptors. These interactions can influence various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

The following analysis compares 1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one with structurally related compounds, focusing on synthesis, substituent effects, and functional properties.

Structural Analogues and Substituent Effects

Key Observations :

- Electronic Effects : The methylsulfanyl group in the target compound is less electron-withdrawing compared to sulfonyl (-SO₂Me) groups , which may favor nucleophilic reactions at the ketone.

- Biological Relevance : Thiazole-containing analogues exhibit antiviral activity , while sulfonyl derivatives are often used as enzyme inhibitors due to their polarity .

Key Observations :

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common for aryl-heteroaryl bonds, achieving high yields (~77%) .

- Low yields (6%) in cyclohexene derivatives suggest challenges in steric control .

- The target compound’s synthesis likely parallels methods for sulfanyl-acetophenones, such as alkylation of thiols with α-bromo ketones .

Key Observations :

- Sulfanyl groups may enhance membrane permeability in drug candidates compared to polar sulfonyl groups .

Biological Activity

1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound notable for its unique structural features, which include a bromophenyl group and a methylsulfanyl group attached to an ethanone backbone. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The molecular formula is C10H11BrOS, with a molecular weight of 229.15 g/mol.

Biological Activity Overview

Research indicates that 1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines, although detailed studies are still needed to clarify its mechanism of action and efficacy.

The biological activity of 1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one is believed to stem from its ability to interact with specific molecular targets within biological systems. The bromophenyl group may facilitate π-π interactions with aromatic residues in proteins, while the methylsulfanyl group can form hydrogen bonds or undergo oxidation reactions. These interactions can modulate enzyme or receptor activities, influencing various biochemical pathways.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of 1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one against multiple bacterial strains. The results are summarized in Table 1 below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |

| Escherichia coli | 64 µg/mL | Moderate activity |

| Pseudomonas aeruginosa | 128 µg/mL | Limited effectiveness |

These findings indicate that the compound has varying degrees of effectiveness against different bacterial strains, suggesting potential for development as an antibacterial agent.

Anticancer Activity

In another study, the compound was tested for its antiproliferative effects on human cancer cell lines, including HeLa (cervical cancer) and CEM (T-leukemia). The results are presented in Table 2:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induces apoptosis via ROS production |

| CEM | 20 | Alters phosphorylation states of Cdc25c |

The IC50 values indicate that the compound exhibits significant antiproliferative activity, particularly through mechanisms involving reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.